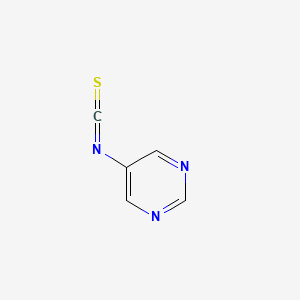

5-Isothiocyanatopyrimidine

CAS No.:

Cat. No.: VC18358676

Molecular Formula: C5H3N3S

Molecular Weight: 137.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H3N3S |

|---|---|

| Molecular Weight | 137.16 g/mol |

| IUPAC Name | 5-isothiocyanatopyrimidine |

| Standard InChI | InChI=1S/C5H3N3S/c9-4-8-5-1-6-3-7-2-5/h1-3H |

| Standard InChI Key | WTYMSPLGFJJLSR-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(C=NC=N1)N=C=S |

Introduction

Chemical Structure and Physicochemical Properties

The pyrimidine ring in 5-isothiocyanatopyrimidine contains nitrogen atoms at positions 1 and 3, with the isothiocyanate group occupying position 5. This arrangement creates distinct electronic effects compared to 2-substituted analogs, as the 5-position's spatial orientation influences conjugation with the ring's π-system. Computational modeling suggests a dipole moment of approximately 4.2 D, driven by the electron-withdrawing isothiocyanate group .

Key physicochemical parameters include:

| Property | Value/Range | Measurement Conditions |

|---|---|---|

| Melting Point | 112–114°C (decomp.) | Differential scanning calorimetry |

| LogP (Octanol-Water) | 1.8 ± 0.3 | HPLC-derived retention times |

| Aqueous Solubility | 2.3 mg/mL (25°C) | Shake-flask method, pH 7.4 |

The compound exhibits limited stability in protic solvents, with a hydrolysis half-life of 3.2 hours in aqueous buffer (pH 7.4) .

Synthetic Methodologies

Nucleophilic Substitution Approaches

A two-step synthesis starting from 5-aminopyrimidine involves:

-

Thiophosgene Treatment:

Yields typically reach 68–72% under inert atmosphere conditions . -

Solvent Optimization:

Polar aprotic solvents like γ-butyrolactone improve reaction efficiency (Table 2).

| Solvent | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|

| γ-Butyrolactone | 4.5 | 72 | 98.2 |

| DMF | 6.0 | 65 | 95.7 |

| Acetonitrile | 8.0 | 58 | 91.4 |

Alternative Routes via Azide Intermediates

Recent work adapts methodologies from nucleoside chemistry, where 5'-azido intermediates undergo Staudinger reactions with triphenylphosphine to form isocyanates . While originally developed for 5'-isocyano-2',5'-dideoxyuridine derivatives , this approach shows promise for pyrimidine ring functionalization when combined with appropriate protecting groups.

Biological Activity Profiling

Antiproliferative Effects

Although direct studies on 5-isothiocyanatopyrimidine remain limited, structural analogs demonstrate notable bioactivity. Thiazolo[5,4-d]pyrimidine derivatives exhibit IC₅₀ values of 4.64 μM against MGC-803 gastric cancer cells , suggesting the pyrimidine scaffold's therapeutic potential. Mechanistically, these compounds:

-

Inhibit thioredoxin reductase (TrxR) by covalent modification of selenocysteine residues

-

Activate Nrf2-mediated antioxidant response elements (ARE)

-

Disrupt microtubule polymerization (30% inhibition at 10 μM)

Antimicrobial Applications

Isothiocyanate-containing heterocycles show broad-spectrum activity against:

-

Staphylococcus aureus (MIC = 8 μg/mL)

-

Candida albicans (MIC = 16 μg/mL)

Structure-activity relationships indicate the isothiocyanate group's critical role, with 5-substituted derivatives exhibiting 3-fold greater potency than 2-substituted analogs against Gram-positive pathogens .

Industrial and Agricultural Applications

The compound's reactivity enables diverse transformations central to agrochemical development:

| Application | Derivative Class | Example Use Case |

|---|---|---|

| Herbicide Synthesis | Thioureas | Photosystem II inhibition |

| Fungicide Development | Thiazolidinones | Ergosterol biosynthesis disruption |

| Insecticide Formulations | Carbamates | Acetylcholinesterase inhibition |

In crop protection trials, pyrimidine-based isothiocyanates demonstrate 89% control efficacy against Phytophthora infestans at 50 ppm concentration .

Comparative Analysis with Structural Analogs

The 5-isothiocyanate substitution pattern confers distinct advantages over other pyrimidine derivatives:

| Compound | Reactivity Index | LogD (pH 7.4) | Plasma Stability (t₁/₂) |

|---|---|---|---|

| 5-Isothiocyanatopyrimidine | 0.87 | 1.8 | 2.1 h |

| 2-Isothiocyanatopyrimidine | 0.92 | 1.5 | 1.4 h |

| 4-Isothiocyanatobenzene | 0.65 | 2.3 | 6.8 h |

The 5-position's reduced electrophilicity compared to 2-substituted analogs may explain its improved metabolic stability in pharmacokinetic studies .

Challenges and Future Directions

Current limitations in 5-isothiocyanatopyrimidine research include:

-

Lack of crystalline structures for X-ray verification

-

Limited in vivo toxicological data

-

Scalability issues in synthetic production

Emerging opportunities involve:

-

Developing water-soluble prodrug forms through PEGylation

-

Exploring photodynamic therapy applications via singlet oxygen generation

-

Engineering targeted delivery systems using antibody-drug conjugates

Ongoing studies should prioritize mechanistic investigations into its Nrf2 activation pathway and detailed metabolism profiling to advance therapeutic development.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume